2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate
Overview
Description
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is a chemical compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Scientific Research Applications
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate has several scientific research applications:
Medicinal Chemistry: Oxazole derivatives are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Mechanism of Action
The mechanism of action of “2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate” is not specified in the available literature. Oxazole derivatives have been found to exhibit a wide range of biological activities, but the specific mechanisms often depend on the particular derivative and its biological target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of N-(2-oxo-2-phenylethyl)acetamide in the presence of sulfuric acid.
Introduction of the Methanesulfonate Group: The oxazole derivative is then treated with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, thiols, and alkoxides can react with the compound in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Substitution: Substitution of the methanesulfonate group with a nucleophile results in the formation of various substituted oxazole derivatives.
Oxidation and Reduction: Oxidation can lead to the formation of oxazole N-oxides, while reduction can yield reduced oxazole derivatives.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)acetic acid
- 2-[(5-Methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-1-benzofuran-5-amine
- 2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-2-yl]phenyl]ethyl 4-methylbenzenesulfonate
Uniqueness
2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate is unique due to the presence of the methanesulfonate group, which enhances its reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutics and chemical probes.
Properties
IUPAC Name |
2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4S/c1-10-12(8-9-17-19(2,15)16)14-13(18-10)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRKPSSXHXSLMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)CCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441528 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
227029-27-8 | |
Record name | 2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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